molecular formula C28H34Cl2N2O4 B12031257 5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12031257
M. Wt: 533.5 g/mol
InChI Key: IDDWEIBADOMXLZ-SHHOIMCASA-N
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Description

The compound 5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-Dichlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride.

    Attachment of the Diethylaminoethyl Group: This step often involves nucleophilic substitution reactions where the diethylaminoethyl group is introduced.

    Addition of the Isobutoxy-2-methylbenzoyl Group: This can be done via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, it can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these biological molecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H34Cl2N2O4

Molecular Weight

533.5 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34Cl2N2O4/c1-6-31(7-2)12-13-32-25(19-8-11-22(29)23(30)15-19)24(27(34)28(32)35)26(33)21-10-9-20(14-18(21)5)36-16-17(3)4/h8-11,14-15,17,25,33H,6-7,12-13,16H2,1-5H3/b26-24+

InChI Key

IDDWEIBADOMXLZ-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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